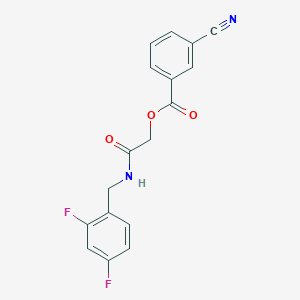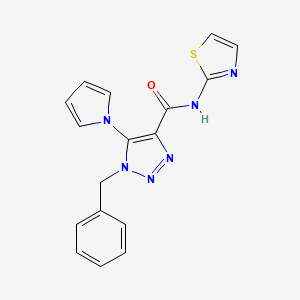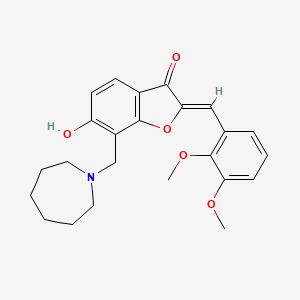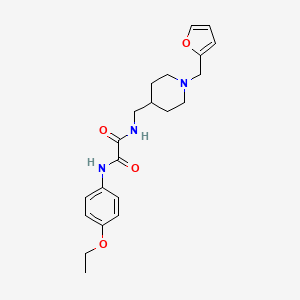![molecular formula C19H14N2O3S2 B2642519 3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 879737-26-5](/img/structure/B2642519.png)
3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14N2O3S2 and its molecular weight is 382.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide and its derivatives have been studied for their potential in cardiac electrophysiological activity. Research shows that certain compounds in this series demonstrate potency comparable to established class III antiarrhythmic agents, indicating their potential as selective class III agents. These compounds have been evaluated both in vitro and in vivo for their effectiveness in reentrant arrhythmias and show promise as antiarrhythmic medications (Morgan et al., 1990).
Anticancer Properties
There is significant research on the potential anticancer properties of derivatives of this compound. Studies have shown that certain derivatives exhibit potent cytotoxic activity against various human cancer cell lines. These compounds are also shown to induce apoptosis and arrest the cell cycle, suggesting their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Antimalarial and Antiviral Potential
This compound and its derivatives have been explored for their antimalarial properties. Certain synthesized sulfonamide derivatives have shown potent antimalarial activity and favorable ADMET properties. Theoretical calculations and molecular docking studies suggest these compounds have high binding affinity against specific molecular targets, highlighting their potential as antimalarial and antiviral agents, including against COVID-19 (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Properties
Research has also identified the antimicrobial and antifungal properties of derivatives of this compound. These derivatives have been found effective against a range of bacteria and fungi, including Gram-positive and Gram-negative bacteria, as well as Candida albicans. This points to their potential application in treating various infectious diseases (Sych et al., 2019).
Material Science and Polymer Chemistry
In the field of material science, derivatives of this compound have been used in the synthesis and structural study of poly(thioether-imide-sulfones), which are of interest for their thermal stability and solubility properties. These materials could have applications in various industrial and technological contexts (Sonpatki et al., 1999).
Supramolecular Chemistry
In supramolecular chemistry, certain N-(thiazol-2-yl)benzamide derivatives, related to this compound, have been synthesized and studied for their gelation behavior. These studies are crucial for understanding the role of methyl functionality and multiple non-covalent interactions in gelation, with potential applications in materials science and drug delivery systems (Yadav & Ballabh, 2020).
Propriétés
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-26(23,24)14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)25-19/h2-11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGIQQGEMPATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2642437.png)



![N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2642443.png)
![N-(2,3-dimethoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2642444.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2642448.png)


![N-[4-(2-{4-[(cyclopropylcarbonyl)amino]phenyl}ethynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2642453.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2642454.png)
![N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2642455.png)

